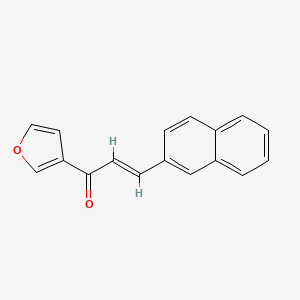

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one

Description

(E)-1-(3-Furyl)-3-(2-naphthyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 3-furyl substituent on the carbonyl-bearing aromatic ring (ring A) and a 2-naphthyl group on the opposing aromatic ring (ring B).

Properties

IUPAC Name |

(E)-1-(furan-3-yl)-3-naphthalen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(16-9-10-19-12-16)8-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRRNXHKGSQJBT-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-furyl aldehyde and 2-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol-water mixture at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce different substituents on the aromatic rings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which are summarized below:

Antitumor Activity

Numerous studies have investigated the antitumor properties of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study 1: Induction of Apoptosis

In a study involving L-1210 murine lymphoblastic leukemia cells, treatment with this compound resulted in a significant increase in apoptosis markers, indicating its potential as an anticancer agent. The study highlighted dose-dependent effects, suggesting that higher concentrations lead to more pronounced apoptotic activity.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated notable inhibitory effects on Staphylococcus aureus and Escherichia coli.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity, particularly against resistant strains of bacteria. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in cell cultures, making it a candidate for further investigation in inflammatory disease models.

Antioxidant Activity

The antioxidant capacity of this compound has been confirmed through various assays measuring its ability to scavenge free radicals. This property is crucial for its potential use in formulations aimed at combating oxidative stress-related diseases.

Mechanism of Action

The biological activities of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on substituents on rings A and B. Key comparisons include:

*Calculated based on molecular formula C₁₇H₁₂O₂.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing groups (e.g., nitro, bromo) on ring A exhibit enhanced bioactivity compared to electron-donating groups (e.g., methoxy, ethoxy) .

- Naphthyl vs. Phenyl Substituents: The 2-naphthyl group in the target compound provides greater π-conjugation and steric bulk compared to phenyl analogs, which may improve binding to hydrophobic pockets in enzymes or receptors .

- Substituent Positioning: Meta- and para-substitutions on ring A (e.g., iodine in compound 2j ) correlate with higher activity than ortho-substitutions, suggesting steric and electronic optimization for target engagement.

Physicochemical Properties

- Solubility and Stability: The 2-naphthyl group’s hydrophobicity may reduce aqueous solubility compared to phenyl or hydroxylated analogs (e.g., cardamonin) .

- Synthetic Accessibility: The compound can be synthesized via Claisen-Schmidt condensation, a standard method for chalcones, though yields depend on protecting group strategies (e.g., 3,4-dihydro-a-pyran for hydroxyl protection) .

Biological Activity

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one, commonly known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

Chalcones are characterized by their α,β-unsaturated carbonyl structure, which is crucial for their biological activity. The specific compound this compound features a furyl and naphthyl moiety, contributing to its unique properties. The synthesis typically involves Claisen-Schmidt condensation reactions between appropriate aldehydes and ketones under basic conditions.

Anticancer Activity

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : The compound has shown significant cytotoxicity against human prostate cancer cells (PC3 and DU145) with IC50 values ranging from 5 to 15 µM depending on the treatment duration and concentration .

- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Antimicrobial Activity

Chalcones exhibit notable antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains:

- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : Reported MIC values for this compound range from 10 to 50 µg/mL against different strains .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by structural modifications. The presence of electron-withdrawing or donating groups on the aromatic rings can enhance or diminish their activity:

| Compound | R Group | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | - | 10-15 | Anticancer |

| Chalcone A | -OCH3 | 5 | Enhanced Antimicrobial |

| Chalcone B | -Cl | 20 | Moderate Anticancer |

This table illustrates how different substituents affect the potency and selectivity of chalcone derivatives.

Study 1: Anticancer Efficacy

In a study evaluating the effects of various chalcone derivatives on cancer cell lines, this compound was highlighted for its ability to induce cell cycle arrest in the sub-G1 phase, indicating apoptosis . The study utilized flow cytometry to analyze cell cycle distribution and confirmed increased apoptotic markers.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this chalcone derivative against a panel of bacterial strains. The results showed that it exhibited significant antibacterial activity comparable to conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 3-furylacetophenone and 2-naphthaldehyde. Key parameters include:

- Catalyst : KOH (0.03 mol in ethanol) or NaOH (aqueous solution) .

- Solvent : Ethanol is preferred for solubility and mild conditions .

- Temperature : Room temperature (RT) to 50°C, with stirring for 2–3 hours .

- Workup : Acidification to isolate the chalcone derivative. Purity is enhanced via recrystallization or column chromatography. Yield optimization requires balancing base strength and aldehyde reactivity .

Q. How is the compound characterized using spectroscopic and analytical methods?

- NMR : ¹H and ¹³C-APT NMR identify olefinic protons (δ 6.8–8.0 ppm) and ketone carbonyl (δ ~190 ppm). Aromatic protons from furyl and naphthyl groups appear in δ 7.0–8.5 ppm .

- FT-IR : Strong C=O stretch at ~1650 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks confirm the molecular weight (e.g., m/z 288 for C₁₇H₁₂O₂) .

Advanced Research Questions

Q. What strategies optimize synthesis for higher enantiomeric purity or reduced byproducts?

- Catalyst Screening : Test alternatives like piperidine or ionic liquids to reduce side reactions (e.g., aldol condensation) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve regioselectivity but require higher temperatures.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield .

- Green Chemistry : Use water-ethanol mixtures or biocatalysts to enhance sustainability .

Q. How do computational (DFT) studies compare with experimental data in predicting molecular properties?

- DFT Calculations : Predict HOMO-LUMO gaps, dipole moments, and charge distribution. For example, the E-configuration is stabilized by ~5 kcal/mol compared to Z-isomers due to conjugation .

- AIM Theory : Analyzes hydrogen-bonding interactions in crystal packing, validated via X-ray data .

- Discrepancies : Experimental UV-Vis spectra may deviate from DFT predictions due to solvent effects or intermolecular interactions .

Q. What challenges arise in resolving the crystal structure using X-ray diffraction?

- Crystallization : Requires slow evaporation from DCM/hexane. Twinning or disorder in the naphthyl group complicates refinement .

- Refinement Tools : SHELXL resolves anisotropic displacement parameters. Hydrogen bonding (e.g., C–H···O) is modeled using restraints .

- Validation : R factors < 0.06 and Hirshfeld surface analysis ensure data reliability .

Q. How to analyze discrepancies in reported biological activities across studies?

- Purity Checks : HPLC or TLC to rule out impurities affecting bioassays .

- Assay Conditions : Varying pH, solvent (DMSO vs. ethanol), or cell lines alter antimicrobial activity .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups on the naphthyl ring enhance antibacterial potency .

Q. What methodologies assess the compound’s stability under various experimental conditions?

- Accelerated Stability Testing : Expose to heat (40°C), light, and humidity. Monitor degradation via HPLC .

- Oxidative Stability : React with H₂O₂ or O₂ to identify vulnerable sites (e.g., α,β-unsaturated ketone) .

- pH-Dependent Stability : Chalcones degrade faster in alkaline conditions due to keto-enol tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.